molecular formula C18H24N6 B2471861 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine CAS No. 339017-93-5

4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine

Cat. No.: B2471861
CAS No.: 339017-93-5
M. Wt: 324.432
InChI Key: OADKKUCOXJKLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C18H24N6 and its molecular weight is 324.432. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Applications

The incorporation of pyrimidine derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Polyhalogen derivatives serve as major starting materials for polysubstituted fluorescent quinazolines. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit significant electroluminescent properties. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, pyrimidine derivatives are of considerable importance as potential photosensitizers for dye-sensitized solar cells, showcasing their versatility in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Development

The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, showing efficacy in central nervous system (CNS) disorders. Despite its association with CNS structures, the scaffold's adaptability through appropriate substitution can yield pharmacokinetic and pharmacodynamic improvements across various therapeutic areas. This adaptability suggests the potential for broader application beyond its current therapeutic uses, highlighting the need for further exploration in drug development (Maia, Tesch, & Fraga, 2012).

Pyrimidine Derivatives in Biological and Medicinal Applications

Pyrimidine derivatives have shown significant potential in biological sensing and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. These derivatives also exhibit a range of biological and medicinal applications, further underscoring their importance in scientific research (Jindal & Kaur, 2021).

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c19-18-20-16(23-8-4-5-9-23)14-17(21-18)24-12-10-22(11-13-24)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADKKUCOXJKLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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